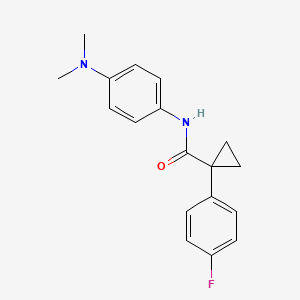
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves innovative methods such as palladium-catalyzed cyclization processes. A solution of 1 (1 g, 5 mmol) in ethyl alcohol (10 mL) and the selected aromatic aldehyde 4-N,N-dimethylaminobenzaldehyde (2; 5 mmol) in the presence of piperidine (1 mL) was refluxed for 10–12 h .Scientific Research Applications
Neurokinin-1 Receptor Antagonism
- N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(3,4-dimethylphenyl)oxalamide has been identified as an orally active, water-soluble neurokinin-1 receptor antagonist. It shows efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Crystallography and Molecular Structure
- The compound has been studied for its molecular structure, particularly focusing on the orientation of its phenyl groups and the displacement parameters of its ethyl residues. These studies are crucial for understanding the compound's properties and potential applications (Sudha et al., 1997).
Synthesis and Rearrangement Applications
- Research has been conducted on novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. These methods are operationally simple and high yielding, offering new formulas for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Fluorescent Probes for Hypoxic Cells
- The compound has been utilized in the development of off-on fluorescent probes for selective detection of hypoxia or nitroreductase (NTR). This application is significant in the biomedical research field, especially for imaging disease-relevant hypoxia (Feng et al., 2016).
Reactions with N-Phenylmaltimide
- Studies have explored its reactions with N-phenylmaltimide, leading to various products such as sulfonamides and dimethylamides. These reactions are important for understanding the compound's reactivity and potential in synthesizing new chemicals (Cremlyn & Nunes, 1987).
Copper-Catalyzed Coupling Reactions
- The compound has been found to be an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, indicating its potential in organic synthesis and material science (Chen et al., 2023).
Biological Activity in Pharmaceutical Applications
- It has been synthesized and evaluated for its anti-inflammatory and antimicrobial activities. Some derivatives of this compound have shown high anti-inflammatory activity and antimicrobial effects, highlighting its potential in pharmaceutical research (Ahmed, 2017).
Mechanism of Action
Target of Action
The primary target of this compound is Histone deacetylase (HDAC) . HDACs are responsible for the deacetylation of lysine residues on the N-terminal part of the core histones (H2A, H2B, H3, and H4). This deacetylation is a key process in epigenetic repression and plays a significant role in transcriptional regulation .
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3/c1-17-5-8-20(15-18(17)2)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)19-6-9-21(10-7-19)27(3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFFTFAPPXDSQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


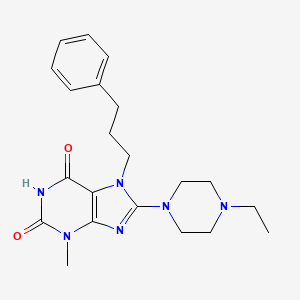
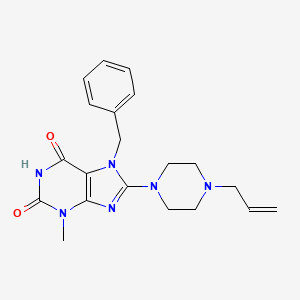
![3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2809417.png)
![5-(2-Propan-2-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2809419.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2809420.png)
![4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2809421.png)
![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2809422.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809424.png)
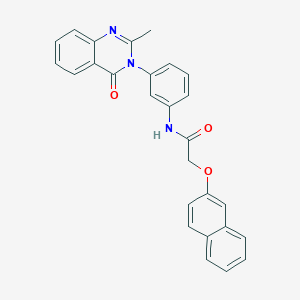
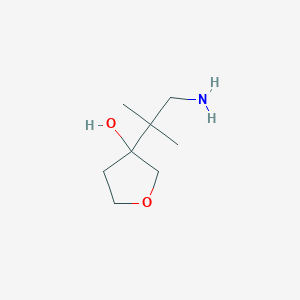
![(5-Fluoropyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2809428.png)
